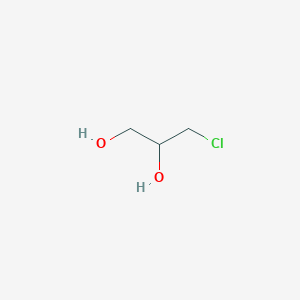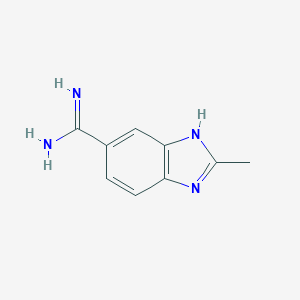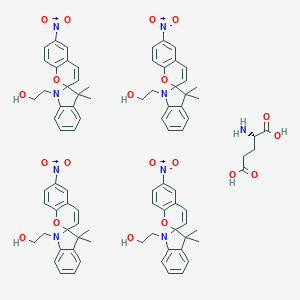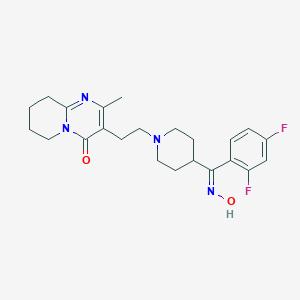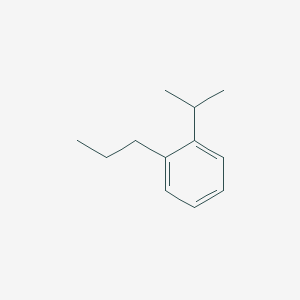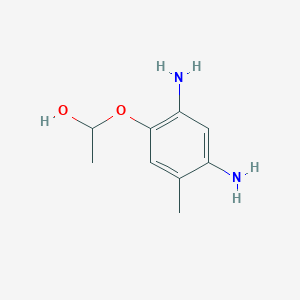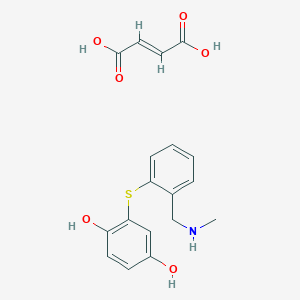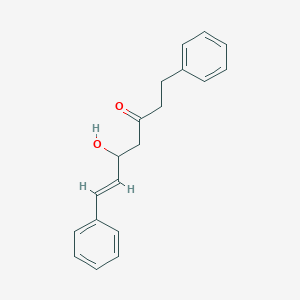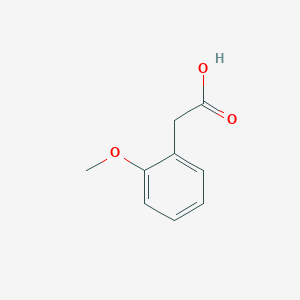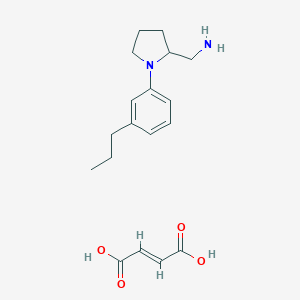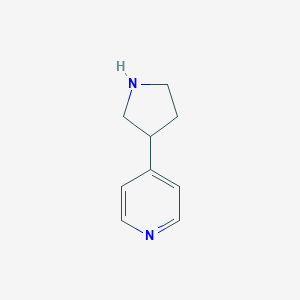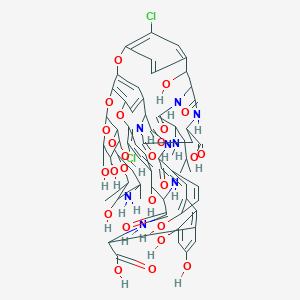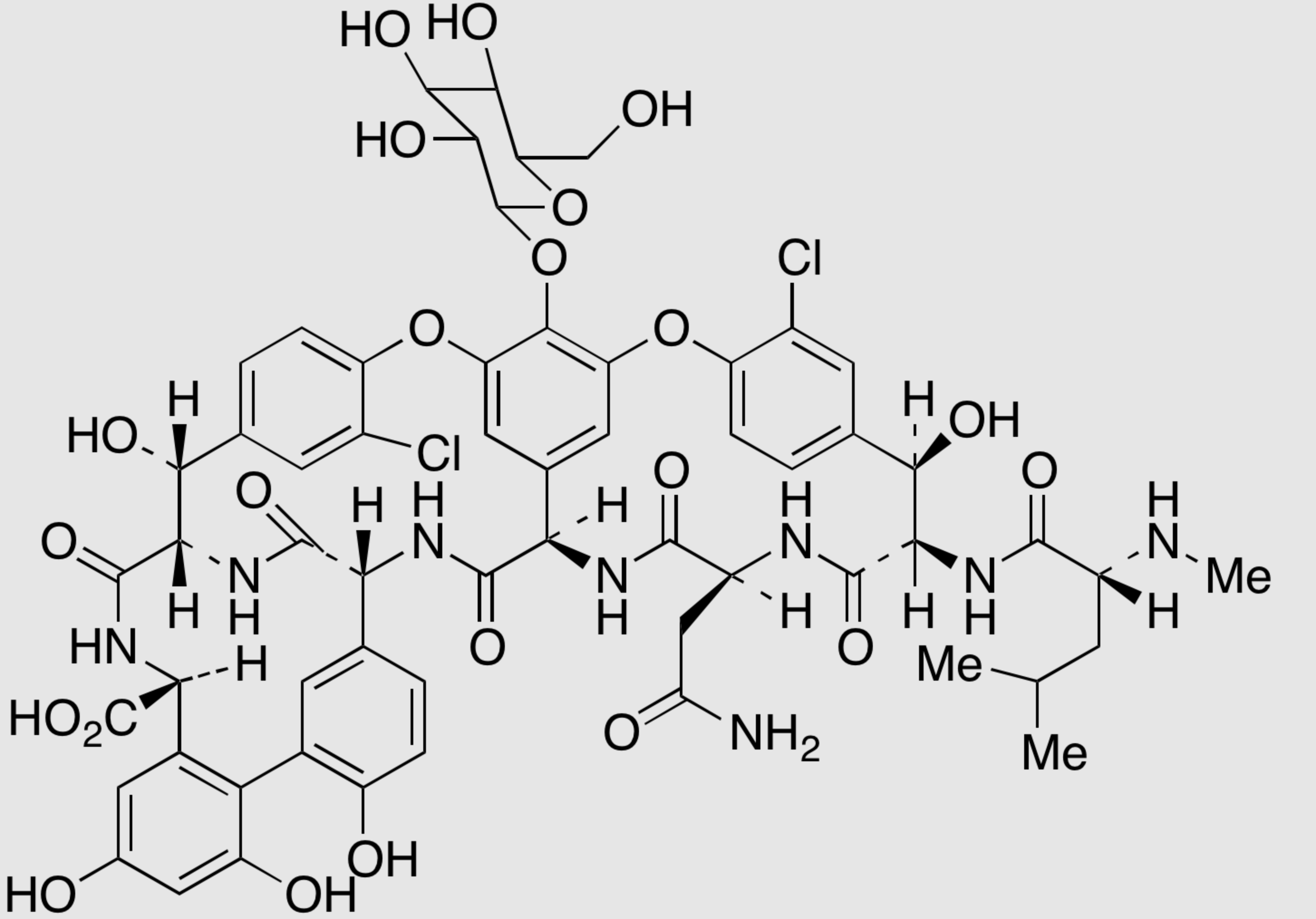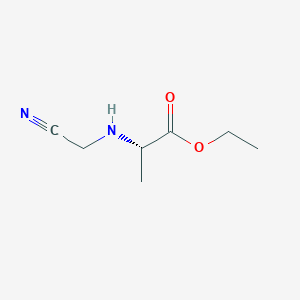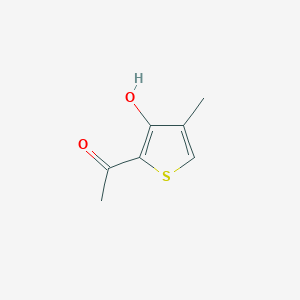
2-Acetyl-3-hydroxy-4-methylthiophene
Vue d'ensemble
Description
2-Acetyl-3-hydroxy-4-methylthiophene is a naturally occurring compound found in various plant species. It is a member of the thiophene family, which is known for its diverse biological activities. In recent years, 2-Acetyl-3-hydroxy-4-methylthiophene has gained significant attention due to its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of 2-Acetyl-3-hydroxy-4-methylthiophene is not fully understood. However, studies suggest that the compound exerts its biological activities by modulating various signaling pathways. It has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer. The compound also activates the AMPK pathway, which is involved in energy homeostasis and cellular metabolism.
Effets Biochimiques Et Physiologiques
2-Acetyl-3-hydroxy-4-methylthiophene has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases. The compound has also been shown to improve glucose metabolism and insulin sensitivity, which could be beneficial in the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Acetyl-3-hydroxy-4-methylthiophene in lab experiments include its diverse biological activities and potential therapeutic applications. The compound is also readily available and can be synthesized using simple methods. However, the limitations of using 2-Acetyl-3-hydroxy-4-methylthiophene in lab experiments include its poor solubility and stability, which could affect the accuracy of the results.
Orientations Futures
There are several future directions for the research on 2-Acetyl-3-hydroxy-4-methylthiophene. One area of interest is the identification of the specific molecular targets of the compound and the elucidation of its mechanism of action. Another area of interest is the development of novel derivatives of the compound with improved pharmacological properties. Additionally, further studies are needed to investigate the potential therapeutic applications of 2-Acetyl-3-hydroxy-4-methylthiophene in various diseases, including cancer, diabetes, and inflammation.
In conclusion, 2-Acetyl-3-hydroxy-4-methylthiophene is a promising compound with diverse biological activities and potential therapeutic applications. Its synthesis methods, mechanism of action, and biochemical and physiological effects have been extensively studied. Further research is needed to fully understand the compound's mechanism of action and to develop novel derivatives with improved pharmacological properties.
Applications De Recherche Scientifique
2-Acetyl-3-hydroxy-4-methylthiophene has been studied extensively for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, antioxidant, antimicrobial, and anticancer activities. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines.
Propriétés
Numéro CAS |
142267-89-8 |
|---|---|
Nom du produit |
2-Acetyl-3-hydroxy-4-methylthiophene |
Formule moléculaire |
C7H8O2S |
Poids moléculaire |
156.2 g/mol |
Nom IUPAC |
1-(3-hydroxy-4-methylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C7H8O2S/c1-4-3-10-7(5(2)8)6(4)9/h3,9H,1-2H3 |
Clé InChI |
KQKIISCIZSDTHP-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=C1O)C(=O)C |
SMILES canonique |
CC1=CSC(=C1O)C(=O)C |
Synonymes |
Ethanone, 1-(3-hydroxy-4-methyl-2-thienyl)- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

